
N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide, commonly known as BCN, is a chemical compound that has gained significant importance in scientific research due to its unique properties. BCN is a sulfonamide derivative that has been extensively studied for its potential applications in various fields.
Applications De Recherche Scientifique
Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. These copolyimides, synthesized from disulfonated diamines and naphthalenetetracarboxylic dianhydride (NDA), show promising properties such as water sorption, proton conductivity, and methanol permeability, making them suitable for direct methanol fuel cell (DMFC) performance. The molecular structure significantly influences the hydrolytic stability and proton conductivity of these membranes, essential for fuel cell efficiency (Einsla et al., 2005).
Sensor Development
A core-substituted naphthalene diimide sensor bearing a bis-sulfonamide group has been developed for fluoride ion detection. This sensor demonstrates high selectivity and reactivity towards fluoride ions over other anions, offering a potential tool for environmental monitoring and analysis (Bhosale et al., 2009).
Membrane Technology
New membranes based on sulfonated aromatic copolyimides with controlled degrees of sulfonation have been prepared for applications such as fuel cell membranes. These membranes exhibit high thermal stability and ion exchange capacity, crucial for efficient fuel cell operation (Rabiee et al., 2008).
Organic Electronics
The study of naphthalene and perylene bisimides for organic field-effect transistors (OFETs) fabrication highlights the importance of these compounds in developing solution-processable organic semiconductors. The electrochemical characterization of these bisimides shows a clear dependence of their reduction potential on the nature of the substituent, affecting the charge transport properties essential for OFETs performance (Gawryś et al., 2009).
Material Properties Enhancement
Polyimides containing naphthalene pendant groups and flexible ether linkages have been developed, showcasing improvements in material properties such as thermal stability, mechanical strength, and dielectric constants. These advancements are beneficial for various applications, including electronics and coatings (Wang & Leu, 2000).
Propriétés
IUPAC Name |
1-N,5-N-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4S2/c23-15-5-1-7-17(13-15)25-31(27,28)21-11-3-10-20-19(21)9-4-12-22(20)32(29,30)26-18-8-2-6-16(24)14-18/h1-14,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXINIJLSBGLRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)
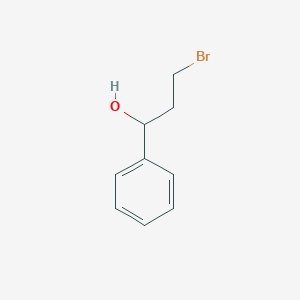
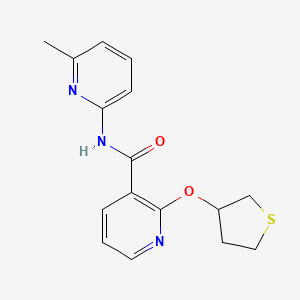
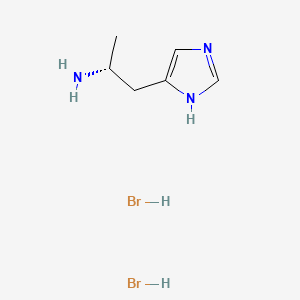
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)
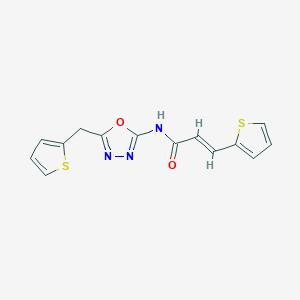
![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)
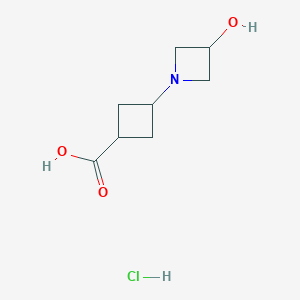
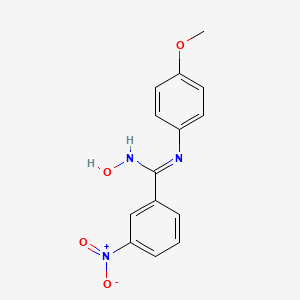
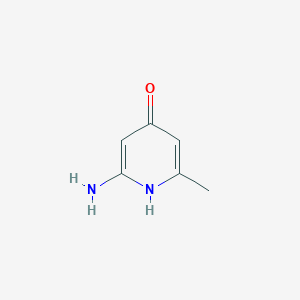

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)

![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)
